5-(4-nitrophenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Description
5-(4-Nitrophenyl)-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a thienopyrimidinone core substituted with a 4-nitrophenyl group. Its synthesis typically involves condensation reactions, such as the reaction of enaminones with aminothiouracils in acetic acid, yielding products with high purity (80–88%) after recrystallization . Key structural characteristics include the nitro group’s strong electron-withdrawing nature, which influences electronic distribution and reactivity. Infrared (IR) spectroscopy confirms the presence of nitro (1345, 1520 cm⁻¹) and carbonyl (1648 cm⁻¹) groups . This compound has been explored for antitumor and antimicrobial applications due to its ability to interact with biological targets like kinases and microbial enzymes .
Properties
IUPAC Name |
5-(4-nitrophenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3S/c16-11-10-9(5-19-12(10)14-6-13-11)7-1-3-8(4-2-7)15(17)18/h1-6H,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADQDJXBCZDQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=O)NC=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via Knoevenagel condensation between 4-nitroacetophenone and ethyl cyanoacetate, followed by cyclization with sulfur to form the thiophene ring. Key parameters include:
-
Temperature : 50–60°C for 12–24 hours to ensure complete sulfur incorporation.
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Solvent : Polar aprotic solvents like DMF enhance cyclization efficiency.
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Base Selection : Morpholine facilitates deprotonation and accelerates ring closure.
Hypothetical Yield : Based on analogous reactions, yields of 70–85% are achievable for the 2-amino-5-(4-nitrophenyl)thiophene-3-carboxamide intermediate.
Cyclocondensation to Thieno[2,3-d]Pyrimidin-4-One
The thiophene intermediate is cyclized with formamide or urea under acidic conditions to form the pyrimidinone ring. This step is critical for introducing the 4-oxo group.
Procedure and Characterization
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Cyclization : Refluxing the thiophene derivative with formamide in acetic acid for 6–8 hours induces cyclization.
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Characterization :
Table 1: Representative Cyclization Conditions and Outcomes
| Starting Material | Reagent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-5-(4-nitrophenyl)thiophene-3-carboxamide | Formamide | 120°C | 6 | 78 |
| 2-Amino-5-(4-nitrophenyl)thiophene-3-carboxamide | Urea | 130°C | 8 | 68 |
Chlorination and Functionalization Strategies
For derivatives requiring further substitution, 4-chlorothieno[2,3-d]pyrimidine intermediates are synthesized using phosphorus oxychloride (POCl₃).
Chlorination Protocol
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POCl₃ Treatment : The 4-oxo group is replaced with chlorine by refluxing with excess POCl₃ (18.9 equivalents) for 4–12 hours.
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Workup : Neutralization with aqueous ammonia precipitates the 4-chloro derivative, which is purified via column chromatography (hexane:ethyl acetate).
Note : The 4-chloro intermediate is highly reactive, enabling subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups at position 5.
Alternative Four-Component Catalytic Synthesis
A green, one-step method reported by employs a catalytic system (e.g., triethylamine) to condense 4-nitroacetophenone , ethyl cyanoacetate, sulfur, and formamide.
Advantages Over Conventional Methods
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Step Economy : Combines thiophene and pyrimidinone formation in a single step.
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Scalability : Demonstrated at 100 mmol scale with 96% yield and no chromatography.
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Environmental Metrics : E-factor of 1.5, significantly lower than multi-step approaches.
Table 2: Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Purity (HPLC) | E-Factor |
|---|---|---|---|---|
| Gewald + Cyclization | 3 | 70–78 | >95% | 8.2 |
| Four-Component | 1 | 85–96 | >98% | 1.5 |
Analytical Validation and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
5-(4-Nitrophenyl)-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Nitrophenyl)-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-nitrophenyl)-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Key Observations :
- Antitumor potency : The nitro derivative exhibits strong activity against liver (HL-7702) and breast (MCF-7) cancer cells, likely due to nitro group-mediated DNA intercalation or kinase inhibition .
- Antimicrobial breadth : The nitro compound shows broad-spectrum activity, outperforming methylthiophenyl analogs against fungi like C. albicans .
- Selectivity : Chloro-trifluoromethyl derivatives (e.g., compound 56) demonstrate high kinase selectivity, while the nitro derivative’s selectivity may arise from its planar structure enhancing target binding .
Physicochemical Properties
Table 3: Structural and Spectral Data
Key Observations :
- Nitro group impact : Distinct nitro-related IR peaks (1345, 1520 cm⁻¹) differentiate the target compound from fluorophenyl or methoxy-substituted analogs .
- Thermal stability : The nitro derivative’s melting point (223–225°C) is lower than the unsubstituted core (>300°C), suggesting reduced crystallinity due to steric effects .
Biological Activity
5-(4-Nitrophenyl)-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula and a molecular weight of 273.27 g/mol, has been investigated for various therapeutic applications, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core substituted with a nitrophenyl group. The presence of the nitro group significantly influences its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇N₃O₃S |
| Molecular Weight | 273.27 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes and receptors involved in critical biochemical pathways.
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Activity : Research has shown that this compound can induce apoptosis in cancer cells. This effect is likely mediated through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors.
Antimicrobial Studies
In vitro studies have demonstrated that this compound possesses notable antibacterial activity. For instance:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) : Ranges from 10 to 50 µg/mL depending on the strain.
Anticancer Studies
Several studies have evaluated the anticancer potential of this compound against different cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 25 | Induction of apoptosis |
| MDA-MB-231 | 30 | Cell cycle arrest at G1 phase |
| HeLa | 35 | Inhibition of proliferation |
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. The compound's ability to induce cell cycle arrest suggests it may interfere with cancer cell division processes.
Case Studies
- Case Study on Anticancer Activity : A study published in MDPI highlighted that derivatives of thieno[2,3-d]pyrimidines showed promising cytotoxic effects against various cancer cell lines. The study indicated that compounds similar to this compound exhibited IC₅₀ values comparable to established chemotherapeutics like sunitinib and erlotinib .
- Antiviral Potential : Another investigation explored the antiviral properties of related thieno compounds, suggesting that modifications in the structure could enhance efficacy against viral targets .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-(4-nitrophenyl)-3H-thieno[2,3-d]pyrimidin-4-one, and how can reaction conditions be optimized?
- Methodology :
- Core Synthesis : Start with a thiophene-3-carbonitrile precursor. Cyclize with formic acid under reflux (16–18 hours) to form the thienopyrimidinone core .
- Substituent Introduction : Introduce the 4-nitrophenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
- Optimization : Vary solvents (e.g., DMF, THF), temperatures (80–120°C), and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions). Monitor yield and purity via HPLC .
Q. How can the structure and purity of this compound be confirmed?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and carbonyl groups (δ ~170 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 314.04 for C₁₂H₈N₃O₃S).
- X-ray Crystallography : Resolve crystal structure to validate substituent positioning .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of thieno[2,3-d]pyrimidin-4-one derivatives?
- Approach :
- Comparative SAR Studies : Systematically modify substituents (e.g., replace 4-nitrophenyl with 4-fluorophenyl) and assay activity against targets like kinases or cancer cell lines .
- Data Normalization : Account for assay variability (e.g., cell line specificity, IC₅₀ protocols) by replicating experiments under standardized conditions .
Q. How does the 4-nitrophenyl group influence the compound’s mechanism of action in therapeutic contexts?
- Mechanistic Insight :
- Electron-Withdrawing Effects : The nitro group enhances electrophilicity, potentially improving binding to enzymes like HER4 (ErbB4) via π-π stacking or hydrogen bonding .
- Biological Assays : Use fluorescence polarization assays to measure HER4 inhibition. Compare with analogs lacking the nitro group .
Q. What computational methods predict the reactivity and bioactivity of this compound?
- In Silico Tools :
- Docking Simulations : Model interactions with HER4 (PDB ID: 3U6U) using AutoDock Vina. Focus on nitro group interactions with Lys751 and Asp808 .
- QSAR Models : Train models on datasets of thienopyrimidinone derivatives to correlate nitro-substituent parameters (e.g., Hammett σ) with bioactivity .
Q. How can ADMET properties be evaluated for this compound in preclinical studies?
- Experimental Design :
- In Vitro : Assess metabolic stability (CYP450 isoforms), plasma protein binding (equilibrium dialysis), and permeability (Caco-2 assays).
- In Vivo : Conduct pharmacokinetic studies in rodents (e.g., oral bioavailability, half-life) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
